
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
化学反応の分析
Types of Reactions
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while reduction can lead to the formation of simpler benzoic acid derivatives.
科学的研究の応用
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms. These atoms can stabilize or destabilize intermediates, affecting the overall reaction pathway.
類似化合物との比較
Similar Compounds
- 2-Bromo-3-fluorobenzoic acid
- 3-Chlorosulfonylbenzoic acid
- 6-Fluorobenzoic acid
Uniqueness
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms on the benzoic acid core. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H3BrClFO4S |
|---|---|
分子量 |
317.52 g/mol |
IUPAC名 |
2-bromo-3-chlorosulfonyl-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H3BrClFO4S/c8-6-4(15(9,13)14)2-1-3(10)5(6)7(11)12/h1-2H,(H,11,12) |
InChIキー |
DFXZWAMJTOOILR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)C(=O)O)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)



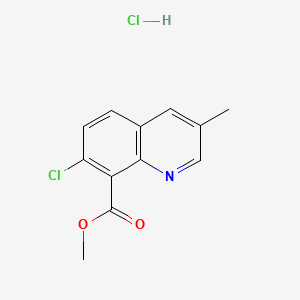
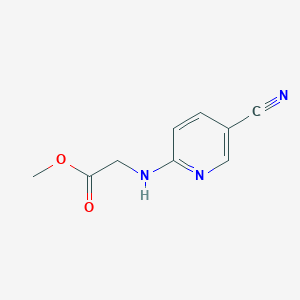

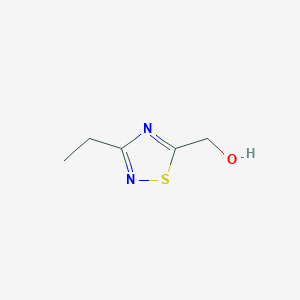
![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
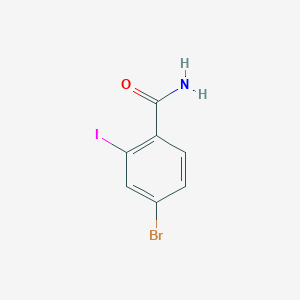
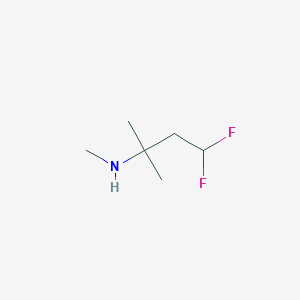
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
